molecular formula C11H16O2 B097721 3-(Pentyloxy)phenol CAS No. 18979-73-2

3-(Pentyloxy)phenol

Cat. No.: B097721
CAS No.: 18979-73-2
M. Wt: 180.24 g/mol
InChI Key: IOOCVIRRKFNHEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pentyloxy)phenol can be synthesized through several methods. One common approach involves the etherification of phenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

Phenol+1-BromopentaneThis compound+KBr\text{Phenol} + \text{1-Bromopentane} \rightarrow \text{this compound} + \text{KBr} Phenol+1-Bromopentane→this compound+KBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-(Pentyloxy)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting biological molecules from oxidative damage.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)phenol primarily involves its phenolic group. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress. This antioxidant activity is crucial in protecting cells and tissues from damage. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached directly to the benzene ring.

    4-(Pentyloxy)phenol: A structural isomer with the pentyloxy group attached to the fourth position of the phenol ring.

    2-(Pentyloxy)phenol: Another isomer with the pentyloxy group at the second position.

Uniqueness: 3-(Pentyloxy)phenol is unique due to the specific positioning of the pentyloxy group, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its isomers.

Properties

IUPAC Name

3-pentoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCVIRRKFNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576952
Record name 3-(Pentyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-73-2
Record name 3-(Pentyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 24.8 ml of 1-Bromopentane, 66.0 g of resorcinol, and 41.5 g of potassium carbonate is stirred in 400 ml of anhydrous dimethylformamide at 60° C. for 17 hours. This mixture is filtered through Celite and concentrated under vacuum. The residue is taken up in water and extracted 3 times with ether. The combined extracts are washed with saturated sodium chloride, dried over magnesium sulfate, filtered, and concentrated under vacuum. The residue is flash chromatographed on normal phase silica gel eluting with a 4:1 ratio of hexane:ether to yield 3-pentyloxyphenol as a clear oil.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared according to the method described in Example A above from resorcinol (55 g; 0.5 mol) and n-pentylbromide (83.1 g; 0.55 mol) to yield 36.0 g (40%) of the title compound as an oil (92% purity). bp 128-131° C. (5 mm Hg) MW=180 (GC-MS)
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
83.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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